molecular formula C9H14O3 B8016886 3-Oxocyclooctane-1-carboxylic acid CAS No. 27531-69-7

3-Oxocyclooctane-1-carboxylic acid

Cat. No.: B8016886
CAS No.: 27531-69-7
M. Wt: 170.21 g/mol
InChI Key: BUWUDRMUXVLEJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Oxocyclooctane-1-carboxylic acid (CAS 27531-69-7) is an eight-membered cyclic organic compound that contains both a ketone and a carboxylic acid functional group. This structure makes it a valuable, though specialized, building block in organic synthesis for pharmaceutical research and development . As a 1,3-dicarbonyl compound, it is a versatile precursor for further chemical transformations and ring-contraction strategies. The compound requires cold-chain transportation and proper storage to maintain stability . It is supplied with a documented purity level and is characterized by its specific molecular formula (C9H14O3) and molecular weight (170.21 g/mol) . This product is intended for research purposes as a chemical intermediate, particularly in the exploration of novel synthetic routes and the development of active pharmaceutical ingredients (APIs). This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-oxocyclooctane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c10-8-5-3-1-2-4-7(6-8)9(11)12/h7H,1-6H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUWUDRMUXVLEJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC(=O)CC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001303560
Record name 3-Oxocyclooctanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001303560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27531-69-7
Record name 3-Oxocyclooctanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27531-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Oxocyclooctanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001303560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Oxocyclooctane 1 Carboxylic Acid and Analogues

Retrosynthetic Analysis of the 3-Oxocyclooctane-1-carboxylic Acid Scaffold

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, readily available starting materials. youtube.comleah4sci.com For this compound, a primary disconnection can be made at the carboxylic acid group, suggesting a precursor cyclooctanone (B32682) derivative that can be carboxylated. Another key disconnection involves breaking the cyclooctane (B165968) ring itself, leading to linear precursors that can be cyclized.

A logical retrosynthetic approach would involve two main bond disconnections: the C-C bond of the carboxylic acid and a C-C bond within the cyclooctane ring. This leads to acyclic precursors that are more easily synthesized. The challenge then lies in efficiently closing the eight-membered ring.

Classical Synthetic Routes to Cyclooctane Carboxylic Acids

The synthesis of cyclooctane rings has been a long-standing area of research, with several classical methods being developed.

Ring-expansion reactions offer a powerful method to access medium-sized rings from more readily available smaller rings, thereby bypassing the challenges of direct cyclization. nih.govrsc.orgrsc.org These strategies often involve the rearrangement of a reactive intermediate to increase the ring size. wikipedia.org

One common approach is the Tiffeneau-Demjanov rearrangement, which involves the expansion of a cycloheptanone (B156872) derivative. Other methods include radical-mediated ring expansions and transition-metal-catalyzed processes. free.frorganic-chemistry.org The choice of method depends on the desired substitution pattern and the availability of the starting materials.

Table 1: Comparison of Selected Ring-Expansion Strategies

Strategy Precursor Ring Size Key Reagents/Conditions Advantages Disadvantages
Tiffeneau-Demjanov 7 Diazomethane or Trimethylsilyldiazomethane Good yields for specific substrates Use of hazardous diazomethane
Radical-mediated 7 Radical initiator (e.g., AIBN), tin hydride Tolerant of various functional groups Potential for side reactions

Direct cyclization of linear precursors to form eight-membered rings is often challenging due to unfavorable transannular interactions and a high activation energy barrier. sioc-journal.cnnih.gov However, several methods have been developed to facilitate this transformation.

High-dilution techniques are frequently employed to minimize intermolecular reactions and favor the desired intramolecular cyclization. The Thorpe-Ingold effect, where the presence of gem-disubstitution on the linear chain brings the reactive ends closer, can also enhance cyclization efficiency. baranlab.org A variety of cyclization reactions, including acyloin condensation, Ziegler-Natta cyclization, and ring-closing metathesis (RCM), have been successfully applied to the synthesis of cyclooctane derivatives.

Once the cyclooctane core is established, the introduction of the required functional groups is the next critical step. The functionalization of alkanes, including cyclooctane, has traditionally been challenging. wikipedia.org However, recent advances in C-H functionalization have opened up new avenues for the direct introduction of functional groups onto the cyclooctane ring. acs.orgrsc.org

For the synthesis of cyclooctane carboxylic acids, a common precursor is cyclooctene (B146475), which can be derived from the dimerization of butadiene. wikipedia.org The double bond in cyclooctene provides a handle for further functionalization, such as oxidation to a diol, which can then be cleaved to a dicarboxylic acid. Alternatively, hydrocarboxylation reactions can directly introduce a carboxylic acid group.

Targeted Synthesis of this compound

The specific placement of the keto group at the 3-position relative to the carboxylic acid requires regioselective synthetic strategies.

The regioselective introduction of a ketone functional group onto a cyclooctane ring bearing a carboxylic acid presents a significant synthetic hurdle. Several strategies can be envisioned to achieve this transformation.

One approach involves starting with a symmetrical precursor, such as 1,5-cyclooctanedione. Selective protection of one carbonyl group, followed by functionalization at the alpha-position of the other carbonyl to introduce the carboxylic acid moiety (or a precursor), and subsequent deprotection would yield the desired product.

Another strategy could involve the use of a directing group to control the position of oxidation. For instance, a hydroxyl group could be introduced and then used to direct the oxidation of a specific C-H bond to a ketone. The choice of oxidizing agent and reaction conditions is crucial for achieving the desired regioselectivity.

Recent developments in catalysis have also provided tools for the regioselective functionalization of cyclic compounds. nih.govresearchgate.netrsc.org For example, transition metal-catalyzed C-H oxidation reactions can be highly selective, depending on the ligand environment and the directing group employed.

Table 2: Potential Reagents for Regioselective Ketone Introduction

Reagent/Method Description Potential Application
Chromium-based oxidants (e.g., PCC, PDC) Oxidation of secondary alcohols to ketones. Oxidation of a precursor 3-hydroxycyclooctane-1-carboxylic acid.
Directed C-H Oxidation Use of a directing group to guide oxidation to a specific position. A strategically placed directing group on the cyclooctane ring could facilitate oxidation at the C3 position.

The synthesis of this compound is a challenging yet important endeavor in organic chemistry. Overcoming the hurdles associated with medium-ring formation and achieving the desired regioselectivity requires a combination of classical and modern synthetic techniques. Ring-expansion strategies and advanced cyclization methods provide access to the core cyclooctane scaffold, while developments in C-H functionalization and regioselective oxidation offer promising avenues for the targeted introduction of the keto and carboxylic acid groups. Continued innovation in synthetic methodology will undoubtedly lead to more efficient and versatile routes to this and other complex medium-sized ring structures.

Methodologies for Carboxylic Acid Moiety Introduction

The introduction of a carboxylic acid functional group onto a pre-existing cyclooctane framework is a critical step in the synthesis of the target molecule. Several distinct strategies can be employed, each with its own set of advantages and substrate requirements.

One of the most effective methods for constructing the this compound system is through the Dieckmann Condensation . This intramolecular Claisen condensation of a linear 1,8-diester allows for the simultaneous formation of the eight-membered ring and the introduction of a β-keto ester functionality. orgoreview.comorganic-chemistry.orglibretexts.org The resulting cyclic β-keto ester is a direct precursor to the target compound. Subsequent hydrolysis of the ester to a carboxylic acid, followed by decarboxylation, can yield a simple cyclic ketone, or the β-keto acid can be isolated under controlled conditions. orgoreview.com The reaction is typically promoted by a base, such as sodium alkoxide. organic-chemistry.org The stability of the resulting five- or six-membered rings makes the Dieckmann condensation particularly efficient for their synthesis, but it is also applicable to the formation of larger rings like the cyclooctane system from 1,9-dicarboxylic esters. libretexts.orgchemistrysteps.com

Another prominent method is the direct carboxylation of an enolate . A ketone, such as cyclooctanone, can be deprotonated with a strong base to form a nucleophilic enolate. This enolate can then react with carbon dioxide (CO2), often introduced as a gas or as dry ice, to form a β-keto carboxylic acid upon acidic workup. This approach leverages CO2 as an inexpensive and sustainable C1 source. durham.ac.ukresearchgate.net The efficiency of this gas-liquid reaction can be significantly enhanced in continuous-flow systems. durham.ac.ukresearchgate.net

Hydrocarboxylation of an alkene precursor, such as cyclooctene, presents a further catalytic route. This reaction involves the addition of a hydrogen atom and a carboxyl group across the double bond. Modern palladium-catalyzed systems, for instance, can utilize formic acid or oxalic acid as the carboxyl source under mild conditions, offering high regioselectivity for the production of linear carboxylic acids. organic-chemistry.org Electrochemical methods have also been developed for the hydrocarboxylation of enol derivatives with CO2, yielding β-acetoxycarboxylic acids which can be further processed. rsc.org

Finally, the oxidation of suitable precursors is a fundamental strategy. The oxidation of α-hydroxy acids to α-keto acids can be achieved chemoselectively using nitroxyl (B88944) radical catalysts like 2-azaadamantane (B3153908) N-oxyl (AZADO) with molecular oxygen as a co-oxidant. organic-chemistry.org More broadly, the oxidation of various alkenes to their corresponding α-keto acids can be accomplished using catalysts like recyclable iron nanocomposites with an oxidant such as tert-Butyl hydroperoxide (TBHP). organic-chemistry.orgorganic-chemistry.org

Table 1: Comparison of Methodologies for Carboxylic Acid Moiety Introduction

Methodology Precursor Key Reagents Primary Product Key Features
Dieckmann Condensation Acyclic 1,9-Diester Base (e.g., NaOEt) Cyclic β-keto ester Forms ring and introduces functionality simultaneously. orgoreview.comorganic-chemistry.org
Enolate Carboxylation Cyclic Ketone Strong Base, CO₂ β-keto acid Utilizes CO₂ as a C1 source; adaptable to flow chemistry. durham.ac.ukresearchgate.net
Alkene Hydrocarboxylation Cyclic Alkene Pd catalyst, HCOOH/Oxalic Acid Carboxylic acid Catalytic, high regioselectivity under mild conditions. organic-chemistry.org
Precursor Oxidation Alkene / α-Hydroxy Acid Catalyst (e.g., Fe, AZADO), Oxidant (e.g., TBHP, O₂) α-keto acid Employs green oxidants; good functional group tolerance. organic-chemistry.org

Advanced Synthetic Approaches and Sustainable Chemistry for this compound

Modern synthetic chemistry emphasizes not only the successful construction of target molecules but also the efficiency, safety, and environmental impact of the process. This section explores advanced catalytic methods, the transition to continuous flow manufacturing, and the integration of green chemistry principles for the preparation of this compound.

Catalytic Methods in Cyclooctane Synthesis

The formation of the cyclooctane ring, the core scaffold of the target molecule, is often achieved through powerful catalytic methods.

A cornerstone of industrial cyclooctane synthesis is the dimerization of butadiene . Catalyzed by nickel(0) complexes, this process yields 1,5-cyclooctadiene (B75094) (COD), a versatile intermediate that can be hydrogenated to cyclooctane. wikipedia.org This approach provides large-scale access to the basic eight-membered carbocycle. Another route to the basic cyclooctane ring involves the catalytic hydrogenation of cyclooctatetraene (B1213319) using a specialized nickel-copper-manganese catalyst, which prevents by-product formation. google.com

For the direct synthesis of functionalized rings, the Dieckmann Condensation serves as a crucial intramolecular cyclization of diesters to form cyclic β-keto esters, which are direct precursors to compounds like this compound. organic-chemistry.orglibretexts.org

More recent advancements in catalysis offer highly atom-economical pathways. For example, a homogeneous manganese pincer complex has been developed to catalyze the synthesis of substituted cycloalkanes from diols and secondary alcohols or ketones. acs.org This "hydrogen borrowing" cascade forms two new C-C bonds and generates only water as a byproduct. This methodology can be applied to construct cyclopentane, cyclohexane, and cycloheptane (B1346806) rings, and by extension, could be adapted for cyclooctane synthesis from appropriate diol precursors. acs.org Such methods represent the frontier of efficient and sustainable ring construction.

Continuous Flow Synthesis for Cyclic Ketocarboxylic Acids

The transition from traditional batch processing to continuous flow manufacturing offers significant advantages in terms of safety, efficiency, scalability, and process control. While specific data for the continuous synthesis of this compound is not prevalent, analogous processes for other cyclic ketocarboxylic acids provide a clear blueprint for its potential implementation.

A notable example is the development of a continuous manufacturing process for 3-oxocyclobutane-1-carboxylic acid , an important pharmaceutical intermediate. digitellinc.com The traditional batch synthesis required 72 hours for an acidic decarboxylation step and involved inefficient extraction processes. By designing a continuous flow system that integrates decarboxylation, extraction, and separation, the production of two metric tons was achieved in just 10 days. This shift resulted in a 20-fold energy saving, minimized workspace requirements, and enhanced workforce efficiency. digitellinc.com

This approach is directly translatable to the synthesis of this compound. Key technologies include tube-in-tube gas-permeable membrane reactors, which are highly effective for reactions involving gases like CO2 for carboxylation or O2 for oxidation. durham.ac.ukresearchgate.net These reactors allow for precise control of gas pressure and concentration in the liquid phase, leading to quantitative conversions and facilitating scale-up without significant reconfiguration. durham.ac.uk Furthermore, continuous flow can be coupled with immobilized catalysts or reagents, simplifying purification and enabling catalyst recycling. durham.ac.ukchimia.ch

Table 2: Advantages of Continuous Flow vs. Batch Synthesis for Keto Acids

Parameter Batch Process Continuous Flow Process Reference
Reaction Time Often long (e.g., 72 hours) Significantly reduced (minutes to hours) digitellinc.comchimia.ch
Energy Consumption High Drastically reduced (e.g., 20-fold savings) digitellinc.com
Process Control Limited control over exotherms, mixing Precise control of temperature, pressure, stoichiometry durham.ac.ukchimia.ch
Safety Handling of large volumes of hazardous materials Small reaction volumes, improved heat dissipation durham.ac.uk
Scalability Difficult, requires new equipment Straightforward, by extending operation time durham.ac.ukdigitellinc.com
Waste Generation High, especially from workups Minimized, in-line purification reduces solvent use durham.ac.ukdigitellinc.com

Green Chemistry Principles in this compound Preparation

The principles of green chemistry provide a framework for designing chemical processes that are environmentally benign. The synthesis of this compound can incorporate several of these principles.

Atom Economy: Catalytic methods are central to achieving high atom economy. For instance, the manganese-catalyzed synthesis of cycloalkanes from diols and alcohols produces only water as a byproduct, maximizing the incorporation of reactant atoms into the final product. acs.org

Use of Catalysis: Both the catalytic formation of the cyclooctane ring (e.g., via butadiene dimerization or diol cyclization) and the catalytic introduction of the carboxylic acid moiety (e.g., via hydrocarboxylation) are preferable to stoichiometric reactions. organic-chemistry.orgwikipedia.orgacs.org Catalysts reduce energy requirements and the amount of waste generated.

Use of Renewable Feedstocks and Reagents: A key green strategy is the utilization of carbon dioxide (CO2) as a C1 building block for carboxylation reactions. durham.ac.ukresearchgate.netorganic-chemistry.org This approach turns a greenhouse gas into a valuable chemical feedstock.

Safer Solvents and Auxiliaries: Green chemistry encourages the replacement of hazardous solvents. The development of reactions that can be performed in water or with reduced solvent volumes is a significant goal. nih.gov

Design for Energy Efficiency: Continuous flow processes are inherently more energy-efficient than batch processes due to superior heat transfer and reduced reaction times. digitellinc.com Performing reactions under mild conditions, such as the palladium-catalyzed hydrocarboxylation, also contributes to lower energy consumption. organic-chemistry.org

Table 3: Application of Green Chemistry Principles to Synthesis Strategies

Green Chemistry Principle Applicable Synthetic Strategy Benefit
Atom Economy Manganese-catalyzed cyclization from diols. acs.org Maximizes material efficiency, produces only water.
Catalysis Ni-catalyzed butadiene dimerization; Pd-catalyzed hydrocarboxylation. organic-chemistry.orgwikipedia.org Reduces waste and energy use compared to stoichiometric methods.
Renewable Feedstocks Carboxylation using CO₂. durham.ac.ukorganic-chemistry.org Utilizes a waste product as a valuable C1 source.
Energy Efficiency Continuous flow synthesis. digitellinc.com Lowers energy consumption and allows for precise thermal control.
Inherent Safety Continuous flow synthesis. durham.ac.uk Minimizes the volume of hazardous materials at any given time.

Chemical Reactivity and Mechanistic Investigations of 3 Oxocyclooctane 1 Carboxylic Acid

Reactions Involving the Carboxylic Acid Functionality of 3-Oxocyclooctane-1-carboxylic Acid

The carboxylic acid group is a primary site for a variety of chemical transformations, including nucleophilic acyl substitution, reduction, and decarboxylation.

Nucleophilic Acyl Substitution Reactions.masterorganicchemistry.comopenstax.org

Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acids and their derivatives. masterorganicchemistry.com This two-step mechanism involves an initial addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of a leaving group to regenerate the carbonyl double bond. openstax.org For a carboxylic acid like this compound, the hydroxyl (-OH) group is the leaving group. However, since the hydroxide (B78521) ion (HO⁻) is a poor leaving group, the reaction often requires acid catalysis or conversion of the hydroxyl group into a better leaving group. masterorganicchemistry.commasterorganicchemistry.com

Esterification is the process of converting a carboxylic acid into an ester. The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.comchemguide.co.uk This reaction is an equilibrium process. masterorganicchemistry.commasterorganicchemistry.com To favor the formation of the ester, the alcohol is often used in excess, or water is removed as it is formed. masterorganicchemistry.comyoutube.com

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.commasterorganicchemistry.com The alcohol, acting as a nucleophile, then attacks the carbonyl carbon, leading to a tetrahedral intermediate. youtube.com Subsequent proton transfers and the elimination of a water molecule yield the final ester product. masterorganicchemistry.commasterorganicchemistry.com For this compound, reaction with an alcohol (R'OH) would produce the corresponding 3-oxocyclooctane-1-carboxylate ester.

Table 1: Common Conditions for Fischer Esterification

Alcohol (R'OH) Acid Catalyst General Outcome
MethanolSulfuric Acid (H₂SO₄)Formation of methyl ester
EthanolTosic Acid (TsOH)Formation of ethyl ester
PropanolDry Hydrogen Chloride (HCl)Formation of propyl ester

The direct reaction between a carboxylic acid and an amine is often challenging because the basic amine can deprotonate the acidic carboxylic acid to form a stable and unreactive carboxylate salt. libretexts.orgopenstax.org Therefore, direct heating at high temperatures (above 100°C) is typically required to drive off water and form the amide bond. libretexts.orglibretexts.org

A more common and milder laboratory method involves activating the carboxylic acid first. One popular method uses a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.orgopenstax.org The carboxylic acid adds to the DCC, converting the hydroxyl group into a better leaving group. The amine then acts as a nucleophile, attacking the activated carbonyl group to form a tetrahedral intermediate, which then collapses to yield the amide and dicyclohexylurea as a byproduct. libretexts.orgopenstax.org Reacting this compound with a primary (R'NH₂) or secondary (R'R''NH) amine in the presence of DCC would yield a secondary or tertiary amide, respectively. libretexts.org

Table 2: Reagents for Amide Formation from Carboxylic Acids

Amine Type Method Product
Ammonia (NH₃)High TemperaturePrimary Amide
Primary Amine (R'NH₂)DCC CouplingSecondary Amide
Secondary Amine (R'R''NH)DCC CouplingTertiary Amide

Acyl halides, particularly acyl chlorides, are highly reactive carboxylic acid derivatives that serve as valuable intermediates in organic synthesis. wikipedia.orglibretexts.org They are typically prepared by reacting a carboxylic acid with a specific halogenating agent. Thionyl chloride (SOCl₂) is a common reagent for synthesizing acyl chlorides. libretexts.orglibretexts.orglibretexts.org

The mechanism involves the conversion of the carboxylic acid's hydroxyl group into an acyl chlorosulfite intermediate, which is a much better leaving group. openstax.org A chloride ion, generated during the reaction, then acts as a nucleophile and attacks the carbonyl carbon in a nucleophilic acyl substitution, displacing the chlorosulfite group and forming the acyl chloride. libretexts.orgopenstax.org The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion. mnstate.edu Treatment of this compound with thionyl chloride would be the expected method to generate 3-oxocyclooctane-1-carbonyl chloride.

Table 3: Common Reagents for Acyl Halide Formation

Target Acyl Halide Reagent Byproducts
Acyl Chloride (R-COCl)Thionyl Chloride (SOCl₂)SO₂, HCl
Acyl Chloride (R-COCl)Oxalyl Chloride ((COCl)₂)CO, CO₂, HCl
Acyl Bromide (R-COBr)Phosphorus Tribromide (PBr₃)H₃PO₃

Reduction Reactions of the Carboxylic Acid Group.libretexts.org

The carboxylic acid functional group is at a high oxidation state and can be reduced to a primary alcohol. libretexts.org This transformation requires a powerful reducing agent, as weaker agents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective. libretexts.orgkhanacademy.org

The most common reagent for this reduction is lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org The reaction proceeds via the addition of a hydride ion to the carbonyl carbon. libretexts.org An aldehyde is formed as a transient intermediate, but it is more reactive than the starting carboxylic acid and is immediately reduced further to the primary alcohol. libretexts.org The reaction must be followed by an aqueous workup step to hydrolyze the intermediate metal salts and liberate the alcohol product. libretexts.org Another reagent capable of reducing carboxylic acids is borane (B79455) (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃-THF). khanacademy.org Borane offers the advantage of selectively reducing carboxylic acids in the presence of some other functional groups, such as ketones. khanacademy.org The reduction of this compound with LiAlH₄ would be expected to reduce both the carboxylic acid and the ketone, while careful use of BH₃-THF could potentially yield (3-oxocyclooctyl)methanol.

Table 4: Reducing Agents for Carboxylic Acids

Reagent Abbreviation Potency Product
Lithium Aluminum HydrideLiAlH₄StrongPrimary Alcohol
Borane TetrahydrofuranBH₃-THFStrong (more selective)Primary Alcohol
Sodium BorohydrideNaBH₄MildNo reaction

Decarboxylation Pathways of β-Keto Carboxylic Acids.youtube.com

The presence of a ketone at the β-position (carbon-3) relative to the carboxylic acid group in this compound allows it to undergo a characteristic reaction known as decarboxylation. β-Keto acids are notably unstable and readily lose a molecule of carbon dioxide (CO₂) upon heating, often under relatively mild conditions (100-150°C). libretexts.orgyoutube.com

The mechanism of this reaction typically proceeds through a cyclic, six-membered transition state. youtube.com The carbonyl oxygen of the carboxylic acid forms a hydrogen bond with the hydrogen of the hydroxyl group. This arrangement facilitates a concerted process where the O-H bond breaks, a new C=C double bond forms (creating an enol), and the C-C bond between the carboxyl group and the α-carbon cleaves, releasing CO₂. youtube.com The resulting enol intermediate then rapidly tautomerizes to the more stable keto form. youtube.com For this compound, thermal decarboxylation would result in the formation of cyclooctanone (B32682). This process can also be facilitated under acidic conditions, which promotes the formation of the enol intermediate. youtube.com

Table 5: General Decarboxylation of β-Keto Acids

Starting Material Condition Intermediate Final Product
β-Keto AcidHeatEnolKetone
β-Keto AcidAcid & HeatEnolKetone
Acid-Catalyzed Decarboxylation

The decarboxylation of β-keto acids like this compound can be facilitated by acidic conditions. youtube.com The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by a series of electronic rearrangements that result in the elimination of carbon dioxide and the formation of an enol intermediate, which then tautomerizes to the more stable ketone product, cyclooctanone. youtube.com

The process is initiated by the attack of the enol's double bond on a proton, leading to a protonated ketone that is subsequently deprotonated by a base (like water) to yield the final product. youtube.com

Table 1: Mechanism of Acid-Catalyzed Decarboxylation

StepDescriptionIntermediate Structure
1 Protonation of the carbonyl oxygen of the β-keto acid.A protonated carbonyl group.
2 Elimination of CO2 to form an enol.An enol intermediate and a molecule of carbon dioxide.
3 Tautomerization of the enol to the final ketone product.The final ketone product.
Thermal Decarboxylation Mechanisms

When heated, this compound is expected to undergo thermal decarboxylation through a concerted pericyclic mechanism. libretexts.orgmasterorganicchemistry.com This process involves a cyclic rearrangement of six electrons within a six-membered transition state. libretexts.org This intramolecular hydrogen transfer from the carboxylic acid's hydroxyl group to the ketone's carbonyl oxygen occurs simultaneously with the cleavage of the carbon-carbon bond, releasing carbon dioxide and forming an enol intermediate. masterorganicchemistry.comyoutube.com This enol rapidly tautomerizes to form the thermodynamically more stable cyclooctanone. masterorganicchemistry.com This reaction is a characteristic feature of β-keto acids. libretexts.org

Table 2: Thermal Decarboxylation via a Cyclic Transition State

StageDescriptionRepresentation
Reactant This compound adopts a conformation allowing for intramolecular hydrogen bonding.The starting β-keto acid.
Transition State A six-membered, cyclic transition state facilitates the concerted transfer of a proton and cleavage of the C-C bond.A cyclic arrangement of atoms showing the movement of electrons.
Products The reaction yields an enol intermediate and carbon dioxide. The enol then tautomerizes to the final ketone.The enol intermediate, carbon dioxide, and the final ketone.

Reactions Involving the Ketone Functionality of this compound

The ketone group in this compound can undergo a variety of reactions typical of carbonyl compounds. However, the presence of the acidic carboxylic acid group can influence the course of these reactions, often requiring careful selection of reagents and conditions for chemoselectivity.

Nucleophilic Addition to the Carbonyl Group

Nucleophilic addition to the ketone's carbonyl group is a fundamental reaction. ncert.nic.in However, in this compound, the acidic proton of the carboxyl group will react with strong, basic nucleophiles (like Grignard reagents or organolithiums) first in an acid-base reaction. To achieve nucleophilic addition at the ketone, one might need to use a large excess of the nucleophilic reagent or protect the carboxylic acid group, for instance, by converting it to an ester. Weaker, non-basic nucleophiles, such as cyanide or bisulfite, can add to the ketone carbonyl, often under equilibrium conditions. ncert.nic.in The reaction proceeds via a tetrahedral alkoxide intermediate which is subsequently protonated. ncert.nic.in

Reduction Transformations of the Ketone Moiety

Selective reduction of the ketone functionality in the presence of a carboxylic acid is a common synthetic challenge. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would typically reduce both the ketone and the carboxylic acid. researchgate.net However, milder reagents offer a solution for the chemoselective reduction of the ketone. Sodium borohydride (NaBH₄) is a well-established reagent for the reduction of aldehydes and ketones, while generally being unreactive towards carboxylic acids under standard conditions. researchgate.netacs.org Therefore, treatment of this compound with NaBH₄ is expected to yield 3-hydroxycyclooctane-1-carboxylic acid.

Table 3: Selective Reduction of the Ketone Group

ReactantReagentProductReaction Type
This compoundSodium Borohydride (NaBH₄)3-Hydroxycyclooctane-1-carboxylic acidChemoselective Ketone Reduction

Enolization and Keto-Enol Tautomerism Studies

This compound, as a β-dicarbonyl compound, can exist in equilibrium with its enol tautomer. libretexts.org This keto-enol tautomerism involves the migration of a proton from the α-carbon to the carbonyl oxygen, with a corresponding shift of the pi electrons. libretexts.org For many simple ketones, the keto form is overwhelmingly favored. libretexts.org However, in β-dicarbonyl systems, the enol form can be significantly stabilized by the formation of a conjugated system and an intramolecular hydrogen bond between the enolic hydroxyl group and the other carbonyl oxygen. youtube.com The position of this equilibrium is influenced by factors such as the solvent. cdnsciencepub.com

Table 4: Keto-Enol Tautomerism

TautomerKey FeaturesStability Factors
Keto Form Contains a ketone (C=O) group and a carboxylic acid group.Generally more thermodynamically stable due to the strong C=O double bond.
Enol Form Contains an alcohol (C-OH) and a double bond (C=C), forming an enol, adjacent to a carboxylic acid.Stabilized by conjugation and intramolecular hydrogen bonding.

Reactions at the Alpha-Carbon to the Carbonyl Group in this compound

The protons on the carbons alpha to the ketone group (at the C2 and C4 positions) are acidic due to the electron-withdrawing effect of the carbonyl group. msu.edu A base can remove one of these protons to form a resonance-stabilized enolate ion. This enolate is a potent nucleophile and can participate in a variety of reactions, most notably alkylation and halogenation. msu.edu

In practice, these reactions are often performed on the corresponding β-keto ester (e.g., ethyl 3-oxocyclooctane-1-carboxylate) rather than the free acid. This avoids complications arising from the acidic proton of the carboxyl group, which would be deprotonated by the base used to form the enolate. Following the reaction at the alpha-carbon, the ester can be hydrolyzed back to the carboxylic acid. If desired, subsequent heating can induce decarboxylation. msu.edu

Table 5: General Reaction at the Alpha-Carbon

Reaction StepDescriptionIntermediate/Product
1. Enolate Formation A base removes an acidic α-proton from the corresponding β-keto ester to form a nucleophilic enolate.Enolate anion.
2. Nucleophilic Attack The enolate attacks an electrophile, such as an alkyl halide (R-X), forming a new C-C bond at the α-position.α-substituted β-keto ester.
3. Hydrolysis & Decarboxylation (Optional) Acid- or base-catalyzed hydrolysis of the ester followed by heating leads to the α-substituted ketone.α-substituted cyclooctanone.

Alpha-Substitution Reactions

Alpha-substitution reactions occur at the carbon atom(s) adjacent to a carbonyl group. In this compound, there are two types of alpha-carbons: those adjacent to the ketone (C-2 and C-4) and the one adjacent to the carboxylic acid (C-1, which is also a bridgehead position). The reactivity and the site of substitution are highly dependent on the reaction conditions, specifically whether the reaction targets the ketone or the carboxylic acid functionality.

Under typical acid-catalyzed halogenation conditions (e.g., Br₂ in acetic acid), the reaction proceeds through an enol intermediate of the ketone. libretexts.org The ketone carbonyl is protonated, followed by deprotonation at an alpha-carbon to form the enol, which is the nucleophilic species that attacks the halogen. libretexts.org For this compound, enolization can occur towards C-2 or C-4. The introduction of an electron-withdrawing halogen atom deactivates the enol for further reaction, which helps to prevent multiple halogenations under these conditions. quora.com

Conversely, the classic method for alpha-halogenation of a carboxylic acid is the Hell-Volhard-Zelinsky (HVZ) reaction, which involves treatment with reagents like PBr₃ and Br₂. chemistrysteps.com This reaction does not proceed directly on the carboxylic acid but through an acyl bromide intermediate. The acyl bromide readily forms an enol, which then undergoes halogenation at the alpha-position (C-1). chemistrysteps.com Subsequent hydrolysis regenerates the carboxylic acid, now halogenated at the C-1 position. chemistrysteps.com

A significant challenge for substitution at the C-1 position is that it is a bridgehead carbon. The formation of an enolate at a bridgehead position is generally disfavored due to the geometric constraints of the bicyclic-like structure, which prevent the formation of a planar double bond as required by Bredt's rule. masterorganicchemistry.comnottingham.ac.uk However, the HVZ reaction proceeds through an enol of the acyl bromide, which may be less constrained. The reactivity at this position highlights the competition between kinetic and thermodynamic control and the influence of the specific reaction mechanism.

Table 1: Comparison of Potential Alpha-Halogenation Pathways

Reaction ConditionReagentsFunctional Group TargetedKey IntermediatePrimary Site of SubstitutionMechanistic Rationale
Acid-Catalyzed Ketone HalogenationBr₂, Acetic AcidKetoneKetone EnolC-2 and/or C-4Reaction proceeds via the more readily formed ketone enol. Monohalogenation is favored as the first halogen deactivates the intermediate. quora.com
Hell-Volhard-Zelinsky (HVZ) Reaction1. PBr₃, Br₂ 2. H₂OCarboxylic AcidAcyl Bromide EnolC-1 (Bridgehead)The carboxylic acid is converted to a more reactive acyl bromide, which then enolizes and brominates at the alpha-position before hydrolysis. chemistrysteps.com
Base-Promoted Ketone HalogenationBr₂, NaOH (aq)KetoneKetone EnolateC-2 and/or C-4Reaction proceeds via a negatively charged enolate. The product is more acidic than the starting material, often leading to multiple halogenations. libretexts.org

Condensation Reactions

Condensation reactions involve the joining of two molecules, or two parts of the same molecule, with the loss of a small molecule like water or an alcohol. libretexts.org For this compound, both intermolecular and potential intramolecular condensation reactions can be envisaged.

Intermolecular condensation, such as the Claisen condensation, would require prior conversion of the carboxylic acid to an ester, for example, methyl 3-oxocyclooctane-1-carboxylate. In the presence of a strong base (e.g., sodium methoxide), this ester could then react with another molecule of itself. An enolate would form at the C-2 or C-4 position and act as a nucleophile, attacking the ester carbonyl of a second molecule.

Intramolecular condensation reactions are particularly interesting in cyclic systems as they can lead to the formation of bicyclic structures. The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester. wikipedia.orgorganic-chemistry.orgnumberanalytics.com While this compound is not a diester, a related derivative could undergo such a reaction.

More directly, the molecule has the potential for an intramolecular aldol-type condensation. libretexts.org This would involve the formation of an enolate at C-2 or C-4, which could then attack the carbonyl carbon of the carboxylic acid group (or, more likely, an ester derivative). Such a reaction would be a transannular reaction, attempting to form a new bond across the cyclooctane (B165968) ring. The feasibility of this is highly dependent on the conformational pre-organization of the ring, which must bring the nucleophilic enolate and the electrophilic carbonyl into close proximity.

Table 2: Potential Condensation Reactions

Reaction TypeRequired ModificationDescriptionPotential Product Type
Intermolecular Claisen CondensationConversion to ester (e.g., methyl ester)An enolate from one molecule attacks the ester carbonyl of a second molecule.A β-keto ester dimer.
Intramolecular Aldol-Type Condensation (Transannular)None (more favorable if converted to ester)An enolate at C-2 or C-4 attacks the C-1 carbonyl group across the ring.Bicyclic hydroxyl-acid or bicyclic diketone (after dehydration).
Dieckmann CondensationRequires conversion to a diester derivative (e.g., by opening the ring and re-forming with an ester chain at C-3).Intramolecular reaction of a diester to form a cyclic β-keto ester. wikipedia.orglibretexts.orgA bicyclic β-keto ester.

Conformation and Conformational Dynamics of the Cyclooctane Ring and their Influence on Reactivity

Unlike the rigid chair conformation of cyclohexane, cyclooctane and other medium-sized rings are much more flexible and exist as a mixture of several low-energy conformations. nrochemistry.com The most stable conformations for cyclooctane are typically variations of the boat-chair (BC) and crown families. The boat-chair is generally considered the lowest energy conformer. These conformations are in dynamic equilibrium, with relatively low energy barriers for interconversion. organic-chemistry.org

The presence of the sp²-hybridized ketone at C-3 and the bulky carboxylic acid group at C-1 significantly influences the conformational preference of the this compound ring. These substituents will preferentially occupy positions that minimize steric and transannular strain (unfavorable interactions between atoms across the ring).

The specific conformation of the ring has a profound impact on its reactivity:

Alpha-Substitution: The accessibility and stereoelectronic alignment of the α-protons at C-2 and C-4 are determined by their pseudo-axial or pseudo-equatorial positions in the dominant conformation. For enolate formation, an α-proton must be approximately parallel to the p-orbitals of the carbonyl π-system, a condition more readily met by axial-like protons. The rate and stereoselectivity of substitution reactions are therefore directly linked to the conformational equilibrium of the ring.

Condensation Reactions: The feasibility of transannular reactions is entirely dependent on the spatial proximity of the reacting centers. In a boat-chair conformation, for instance, the distance between the C-4 enolate and the C-1 carbonyl might be favorable for an intramolecular attack, whereas other conformations might hold these groups too far apart. The conformational dynamics mean that while a reactive conformation may not be the most populated, it may be accessible through the low-energy interconversion pathways, allowing the reaction to proceed.

Table 3: Influence of Cyclooctane Conformation on Reactivity

Conformation FamilyKey Structural FeaturesInfluence on Alpha-SubstitutionInfluence on Intramolecular Condensation
Boat-Chair (BC)Asymmetric, relatively low transannular strain. Possesses multiple non-equivalent proton environments.The differing orientations of protons at C-2 and C-4 could lead to regioselective deprotonation based on stereoelectronic effects.Certain BC conformers may bring the C-1 carbonyl and C-4/C-5 positions into close proximity, potentially enabling transannular reactions.
Twist-Chair-Chair (TCC) / CrownHigher symmetry, but can have significant transannular strain depending on substitution.The symmetrical nature could simplify the reactivity pattern if this conformation were dominant, but it is less likely for this substituted system.The C1-C5 distances in a crown-like conformation are large, making transannular reactions between these centers unlikely.

Spectroscopic and Structural Characterization of 3 Oxocyclooctane 1 Carboxylic Acid and Its Derivatives

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, providing detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 3-Oxocyclooctane-1-carboxylic acid is anticipated to exhibit several key signals. The carboxylic acid proton (-COOH) is expected to appear as a broad singlet in the downfield region, typically between 10-13 ppm, although its chemical shift and broadness are highly dependent on solvent and concentration due to hydrogen bonding. libretexts.orglibretexts.org The protons on the carbons alpha to the carbonyl group (C2 and C4) would be deshielded and are expected to resonate in the range of 2.0-2.8 ppm. The proton at the C1 position, being alpha to the carboxylic acid, would also be shifted downfield, likely in the 2.5-3.0 ppm region. libretexts.org The remaining methylene (B1212753) protons of the cyclooctane (B165968) ring would present as a complex series of multiplets in the upfield region, approximately between 1.2 and 2.2 ppm. Due to the conformational flexibility of the eight-membered ring, these signals may be broad or show complex splitting patterns.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information. The carbonyl carbon (C=O) of the ketone is expected to have a chemical shift in the range of 200-220 ppm, a characteristic region for ketones. oregonstate.edu The carboxylic acid carbonyl carbon (-COOH) would appear further upfield, typically between 170-185 ppm. libretexts.orgopenstax.org The carbon atom bearing the carboxylic acid group (C1) would be found around 40-50 ppm. The carbons alpha to the ketone (C2 and C4) are expected in the 30-50 ppm range. The remaining ring carbons would resonate in the 20-40 ppm region. oregonstate.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carboxyl H 10.0 - 13.0 (broad s) -
Carboxyl C - 170 - 185
Ketone C=O - 200 - 220
CH-COOH (C1) 2.5 - 3.0 (m) 40 - 50
CH₂ (alpha to C=O) 2.0 - 2.8 (m) 30 - 50
Other Ring CH₂ 1.2 - 2.2 (m) 20 - 40

Note: These are estimated ranges based on general principles and data for analogous compounds. 's' denotes singlet, 'm' denotes multiplet.

To unambiguously assign the proton and carbon signals and to determine the connectivity and spatial relationships within the molecule, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal proton-proton coupling networks. Cross-peaks would be observed between geminal and vicinal protons, allowing for the tracing of the carbon chain throughout the cyclooctane ring. This would be instrumental in differentiating the various methylene groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum would link a specific proton signal to its attached carbon, providing a direct method for assigning the carbon signals based on the more readily assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly useful for identifying quaternary carbons, such as the carbonyl carbon of the ketone and the carboxylic acid. For instance, correlations would be expected from the protons on C2 and C4 to the ketone carbonyl carbon (C3), and from the proton on C1 and protons on C2 and C8 to the carboxylic acid carbonyl carbon. princeton.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. Cross-peaks indicate that protons are close to each other in space, which is invaluable for determining the stereochemistry and preferred conformation of the flexible cyclooctane ring.

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying functional groups. For this compound, the most characteristic absorptions would be from the carboxylic acid and ketone moieties. A very broad O-H stretching band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded carboxylic acid dimer. libretexts.orgorgchemboulder.com A strong, sharp absorption due to the C=O stretch of the carboxylic acid would typically appear between 1700-1725 cm⁻¹. orgchemboulder.comspectroscopyonline.com The ketone C=O stretch is also expected in this region, likely around 1715 cm⁻¹, and may overlap with the carboxylic acid carbonyl absorption. The C-O stretching of the carboxylic acid would be observed in the 1210-1320 cm⁻¹ region. orgchemboulder.com

Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information. The C=O stretching vibrations are also observable in Raman spectra and can sometimes help to resolve overlapping bands seen in the IR spectrum. The symmetric vibrations of the carbon skeleton would also give rise to characteristic Raman signals.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact molecular weight and, consequently, the elemental composition of this compound (C₉H₁₄O₃). The expected monoisotopic mass is approximately 170.0943 u.

The fragmentation pattern in the mass spectrum would provide further structural information. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of the entire carboxyl group (M-45). oregonstate.edu Alpha-cleavage adjacent to the ketone carbonyl is another expected fragmentation route, leading to the loss of alkyl fragments. The flexible cyclooctane ring might also undergo complex rearrangements and ring-opening fragmentations.

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive structural information. This technique would allow for the precise determination of bond lengths, bond angles, and the conformation of the cyclooctane ring in the solid state. Furthermore, it would reveal the nature of intermolecular interactions, such as the hydrogen-bonding network formed by the carboxylic acid groups. For chiral derivatives, X-ray crystallography can be used to determine the absolute configuration. nih.gov

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Assignment (if chiral centers are present or formed)

This compound possesses a chiral center at the C1 position. Therefore, it can exist as a pair of enantiomers. Chiroptical techniques, such as Electronic Circular Dichroism (ECD), are essential for studying these stereoisomers. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, with its characteristic positive and negative Cotton effects, can be used to determine the absolute configuration of a chiral center by comparing the experimental spectrum with theoretically calculated spectra for the different enantiomers. msu.edu The ketone chromophore in this compound would be particularly useful for ECD analysis.

Theoretical and Computational Chemistry Studies of 3 Oxocyclooctane 1 Carboxylic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and predicting the reactivity of molecules like 3-oxocyclooctane-1-carboxylic acid. DFT methods are effective in modeling electron density to determine the energy and properties of a molecular system.

The cyclooctane (B165968) ring is known for its significant conformational flexibility, existing in several low-energy forms. The primary conformations for cyclooctane include the boat-chair (BC), the crown (C), and the boat-boat (BB) families. tandfonline.comtandfonline.com The introduction of a ketone at the C3 position and a carboxylic acid at the C1 position introduces further complexity due to steric and electronic interactions, influencing the relative stability of these conformers.

A systematic conformational search using DFT would be necessary to identify all stable isomers and their energy minima. This process involves generating a wide range of possible starting geometries and optimizing each to find the local minima on the potential energy surface. For this compound, the key conformers would likely be variations of the boat-chair and crown structures. The position of the carboxylic acid (axial vs. equatorial) on each of these ring conformations would result in distinct energy minima.

Hypothetical Relative Energies of this compound Conformers: This table is a theoretical representation based on typical energy differences observed in substituted cyclooctane systems.

ConformerCarboxylic Acid PositionHypothetical Relative Energy (kcal/mol)
Boat-ChairEquatorial0.00 (most stable)
Boat-ChairAxial1.5
CrownEquatorial2.5
CrownAxial4.0
Twist-Boat-ChairEquatorial1.2

This interactive table illustrates the predicted relative stability of various conformers. The boat-chair conformation with an equatorial carboxylic acid group is expected to be the most stable due to minimized steric hindrance.

DFT is instrumental in modeling the transition states of chemical reactions, providing insight into reaction mechanisms and predicting reaction rates. For this compound, several reactions could be studied:

Decarboxylation: As a β-keto acid, this compound can undergo decarboxylation, particularly upon heating. youtube.com DFT calculations can model the six-membered ring transition state characteristic of this reaction, where the carboxylic acid proton is transferred to the keto oxygen, leading to the release of carbon dioxide and the formation of an enol intermediate. youtube.comacs.org

Nucleophilic Addition to the Ketone: The reactivity of the carbonyl group towards nucleophiles can be explored by modeling the transition states for reactions like reduction (e.g., with borohydrides) or addition of organometallic reagents.

Enolate Formation: The acidity of the α-protons (at C2 and C4) can be calculated, and the transition states for enolate formation under basic conditions can be modeled to predict regioselectivity in subsequent reactions.

These models help elucidate the energy barriers for different reaction pathways, explaining why certain products are favored over others. acs.orgresearchgate.net

DFT calculations can accurately predict spectroscopic data, which is invaluable for structure verification.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic peaks for both the ketone and carboxylic acid functional groups. orgchemboulder.com The hydrogen-bonded dimer form of the carboxylic acid typically shows a very broad O-H stretching band. orgchemboulder.comlibretexts.org

Predicted IR Absorption Bands for this compound: This table is based on established IR frequency ranges for organic functional groups. orgchemboulder.comchadsprep.com

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H stretch (dimer)2500-3300Broad, Strong
Alkyl C-HC-H stretch2850-2960Medium-Strong
KetoneC=O stretch~1715Strong
Carboxylic AcidC=O stretch (dimer)~1710Strong
Carboxylic AcidC-O stretch1210-1320Strong
Carboxylic AcidO-H bend910-950Broad, Medium

This interactive table outlines the expected major peaks in the IR spectrum. The overlapping carbonyl stretches and the very broad O-H stretch are key identifying features.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR chemical shifts can also be predicted. The acidic proton of the carboxylic acid is expected to be highly deshielded. libretexts.org Protons on carbons alpha to the ketone (at C2 and C4) would also be deshielded. libretexts.org

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound: This table presents hypothetical chemical shift values based on typical ranges for similar structures. libretexts.orgyoutube.comnmrdb.org

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
C1-H~2.5 - 3.0~45 - 55
C2-H₂~2.2 - 2.6~40 - 50
C3 (C=O)-~208 - 215
C4-H₂~2.2 - 2.6~40 - 50
Ring CH₂ (C5-C8)~1.4 - 1.9~25 - 35
COOH~10 - 12~175 - 185

This interactive table provides estimated NMR chemical shifts. The downfield shifts for the carboxylic acid proton and the carbonyl carbon are particularly diagnostic.

Molecular Dynamics Simulations for Exploring Conformational Flexibility and Solvation Effects

While DFT is excellent for stationary points, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. For a flexible molecule like this compound, MD is crucial for understanding its conformational landscape in solution. tandfonline.comtandfonline.com

MD simulations can model the molecule's movement in a solvent box (e.g., water), showing how the cyclooctane ring transitions between different conformers (e.g., boat-chair to twist-boat-chair). tandfonline.comresearchgate.net These simulations also reveal how solvent molecules interact with the solute, particularly through hydrogen bonding with the ketone and carboxylic acid groups. This provides insight into solvation shells and the influence of the solvent on conformational preferences and the dynamics of hydrogen bond formation and breaking, which is key to understanding its solubility and reactivity in different media. princeton.eduacs.orgresearchgate.net

Computational Studies on Interactions of Carboxylic Acid Moieties with Catalytic Surfaces and Solvents

Computational methods, especially DFT, are widely used to study the interaction of functional groups with surfaces and solvents.

Catalytic Surfaces: The carboxylic acid moiety can adsorb onto catalytic surfaces, such as metal oxides (e.g., TiO₂), in several ways. tandfonline.comresearchgate.net DFT calculations can model different binding modes (monodentate, bidentate bridging, etc.) to determine the most stable adsorption geometry. tandfonline.com This is critical for understanding mechanisms in heterogeneous catalysis, for instance, in the selective hydrogenation of the keto group or other functionalization reactions where the molecule is anchored to a catalyst surface. aiche.org Studies on similar systems have shown that factors like the presence of surface defects (e.g., oxygen vacancies) can significantly alter adsorption energies and reaction pathways. aiche.org

Solvents: The behavior of the carboxylic acid group is highly dependent on the solvent. rsc.org In nonpolar solvents, carboxylic acids tend to form hydrogen-bonded dimers. In polar, protic solvents like water or alcohols, they form strong hydrogen bonds with solvent molecules. researchgate.netnih.gov Computational models can quantify the energetics of these interactions, calculating dimerization energies and solvation free energies. acs.orgrsc.org These calculations help predict how the solvent environment affects properties like acidity (pKa) and the equilibrium between monomeric and dimeric forms, which in turn influences reactivity. princeton.eduacs.org

Applications of 3 Oxocyclooctane 1 Carboxylic Acid in Advanced Organic Synthesis

Role as a Key Synthetic Intermediate in Complex Molecule Construction

3-Oxocyclooctane-1-carboxylic acid serves as a pivotal intermediate in the synthesis of complex molecules due to the orthogonal reactivity of its two functional groups. The carboxylic acid moiety allows for standard transformations such as esterification, amidation, and conversion to acid chlorides, providing a handle for coupling with other molecular fragments. Simultaneously, the ketone functionality can undergo a wide range of reactions, including reductions, reductive aminations, Wittig reactions, and various carbon-carbon bond-forming reactions.

This dual reactivity allows for a stepwise and controlled elaboration of the molecular framework. For instance, the carboxylic acid can be protected while the ketone is transformed, or vice versa, enabling the construction of highly functionalized cyclooctane (B165968) rings. This strategy is particularly valuable in the total synthesis of natural products and their analogs, where precise control over stereochemistry and functional group display is paramount. While specific total syntheses employing this compound are not extensively documented in publicly available literature, the synthetic utility of smaller ring analogs like 3-oxocyclobutanecarboxylic acid and 3-oxocyclopentanecarboxylic acid as intermediates in the preparation of pharmaceuticals highlights the potential of the cyclooctane derivative. google.comchemicalbook.com

Precursor for the Synthesis of Structurally Diverse Cyclooctane Derivatives

The inherent reactivity of this compound makes it an excellent precursor for a wide variety of structurally diverse cyclooctane derivatives. The eight-membered ring can adopt several low-energy conformations, which can influence the stereochemical outcome of reactions and provide access to unique three-dimensional structures. wikipedia.org

Key transformations to generate diverse cyclooctane derivatives include:

Reduction of the ketone: Reduction of the carbonyl group to a hydroxyl group, followed by esterification or etherification, yields a range of 3-substituted cyclooctane-1-carboxylic acids.

Functionalization of the carboxylic acid: Conversion of the carboxylic acid to amides, esters, or other derivatives introduces a variety of functional groups. libretexts.orglecturio.com

Ring expansion or contraction: Under specific reaction conditions, the cyclooctane ring can potentially undergo ring expansion or contraction, leading to larger or smaller carbocyclic systems.

Introduction of heteroatoms: The ketone can be a precursor for the introduction of nitrogen or sulfur heteroatoms, leading to the formation of heterocyclic systems fused to the cyclooctane core.

The following table illustrates some potential derivatives accessible from this compound.

Starting MaterialReagents and ConditionsProduct
This compound1. SOCl₂2. R-NH₂N-substituted-3-oxocyclooctane-1-carboxamide
This compound1. NaBH₄2. R-COCl, Pyridine3-(Acyloxy)cyclooctane-1-carboxylic acid
This compoundPPh₃=CH-R'3-(Alkylidene)cyclooctane-1-carboxylic acid
This compound1. NH₂OH·HCl2. H₂, Raney Ni3-Aminocyclooctane-1-carboxylic acid

Utility in Macrocyclic Synthesis and Ring-Closing Metathesis Strategies

Macrocycles are of significant interest in medicinal chemistry and materials science. This compound can serve as a valuable scaffold for the synthesis of macrocycles. The carboxylic acid can be used to link the cyclooctane ring to a long chain, which can then be cyclized back onto the cyclooctane core or with another part of the molecule.

A particularly powerful technique for macrocyclization is Ring-Closing Metathesis (RCM). organic-chemistry.orgwikipedia.org To utilize RCM, the this compound would first need to be functionalized with two terminal alkene moieties. For example, the carboxylic acid could be esterified with an olefinic alcohol, and the ketone could be subjected to a Wittig reaction with an olefin-containing phosphonium (B103445) ylide. The resulting diene could then undergo RCM to form a macrocyclic system containing the cyclooctane ring. The flexibility of the cyclooctane ring can be an advantage in achieving the necessary conformation for successful ring closure. rsc.org

While specific examples employing this compound in RCM are not readily found, the general principles of RCM are well-established and its application to create macrocyclic peptides and other complex structures is widespread. rsc.orgnih.gov

Applications in the Formation of Novel Heterocyclic Systems

The reactivity of the ketone and carboxylic acid functionalities in this compound provides a platform for the synthesis of novel heterocyclic systems. Condensation reactions between the ketone and dinucleophiles can lead to the formation of fused heterocyclic rings. For example, reaction with a hydrazine (B178648) derivative could yield a pyrazole (B372694) fused to the cyclooctane ring, while reaction with a hydroxylamine (B1172632) could form an isoxazole.

Furthermore, the carboxylic acid can be used as a handle to introduce other reactive groups that can participate in intramolecular cyclization reactions to form heterocyclic systems. For instance, conversion of the carboxylic acid to an amide, followed by reduction of the ketone to an alcohol and subsequent intramolecular cyclization, could lead to the formation of a lactam fused to the cyclooctane ring. The synthesis of meta-hetarylanilines from 1,3-diketones demonstrates a strategy that could be adapted for the synthesis of complex heterocyclic structures from derivatives of this compound. beilstein-journals.org

Development as a Chiral Building Block or Ligand Precursor

The synthesis of enantiopure this compound would open up its application as a chiral building block for the synthesis of enantiomerically pure complex molecules. Asymmetric synthesis of related α-stereogenic carboxylic acids is a well-developed field. rsc.org Resolution of the racemic mixture or asymmetric synthesis would provide access to both enantiomers, which is crucial in medicinal chemistry where different enantiomers often exhibit different biological activities.

Enantiopure this compound could also serve as a precursor for the synthesis of chiral ligands for asymmetric catalysis. The carboxylic acid can be used to attach the cyclooctane scaffold to a coordinating group, such as a phosphine (B1218219) or an amine. The chiral cyclooctane backbone could create a specific chiral environment around a metal center, inducing enantioselectivity in catalytic reactions. The use of chiral carboxylic acids as ligands in transition metal catalysis is a known strategy for achieving enantioselective transformations. snnu.edu.cnresearchgate.net For instance, chiral 1,3-oxazolidines derived from norephedrine (B3415761) have been used as ligands in the enantioselective addition of diethylzinc (B1219324) to aldehydes. researchgate.net A similar strategy could potentially be employed with derivatives of this compound.

Emerging Research Directions and Future Perspectives for 3 Oxocyclooctane 1 Carboxylic Acid

Innovations in Stereoselective Synthesis and Derivatization

The development of stereoselective methods to access specific isomers of 3-oxocyclooctane-1-carboxylic acid and its derivatives is a primary area of emerging research. Controlling the stereochemistry of substituents on the flexible cyclooctane (B165968) ring is crucial for applications in medicinal chemistry and materials science.

Stereoselective Synthesis: While direct stereoselective synthesis of this compound is not yet widely documented, research on analogous systems provides a clear roadmap. Methods applied to other cyclic keto-acids and amino acids are being adapted. For instance, stereoselective syntheses of butyl-substituted 1-amino-3-oxocyclohexane-1-carboxylic acid derivatives have been achieved using ring-closing metathesis (RCM) on diene substrates derived from chiral synthons. researchgate.net This approach, which establishes absolute configuration at new stereocenters, could be adapted to cyclooctane systems. Similarly, palladium-catalyzed carboamination reactions have been used to create cis-disubstituted 1,3-oxazolidines with excellent diastereoselectivity, demonstrating a viable strategy for installing functional groups on cyclic scaffolds stereoselectively. nih.gov

Derivatization: Innovations in derivatization focus on modifying the carboxylic acid and ketone moieties. The carboxylic acid group is a prime target for derivatization, often through amidation, to improve properties for liquid chromatography analysis or to build larger molecular architectures. nih.gov For the ketone, Norrish type II reactions, which involve intramolecular hydrogen abstraction by the excited ketone, can lead to cyclobutane (B1203170) formation or alkene and enol products, offering unconventional pathways to complex derivatives. wikipedia.org The synthesis of functionalized trans-cyclooctenes, which are valuable in bioorthogonal chemistry, often involves derivatization at allylic positions, a strategy that could be applied to unsaturated precursors of this compound. ru.nlresearchgate.net

Table 1: Comparison of Potential Stereoselective Synthesis Strategies
StrategyDescriptionPotential Application to this compoundReference
Ring-Closing Metathesis (RCM)Uses catalysts like Grubbs' or Schrock's to form cyclic alkenes from diene precursors. Can be used to create highly functionalized cyclooctenes.Synthesis of a cyclooctene (B146475) precursor with defined stereochemistry, which can then be oxidized to the target keto-acid. researchgate.netresearchgate.net
Lewis Acid Promoted CyclizationCatalyzed reactions, for example using TMSOTf, can form eight-membered cyclic ethers (oxocenes) with high diastereoselectivity from acyclic precursors.Adaptation of the cyclization strategy to form the carbocyclic cyclooctane ring with control over substituent stereochemistry. nih.gov
Photochemical SynthesisUtilizes light to drive reactions, such as the isomerization of cis-cyclooctenes to more strained trans-isomers, which can be trapped and functionalized.Generation of strained intermediates for further unconventional transformations. nih.gov

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The unique structure of the cyclooctane ring allows for reactivity not commonly observed in smaller ring systems. Future research will likely focus on harnessing these properties.

Transannular Reactions: The proximity of atoms across the eight-membered ring can facilitate transannular cyclizations. For example, a derivative of 5-aza-trans-cyclooctene has been shown to undergo transannular cyclization upon treatment with bromine, creating a hexahydropyrrolizine framework with high fidelity. nih.gov This principle could be applied to derivatives of this compound to create complex bicyclic structures.

Ring-Closing Metathesis (RCM): RCM is a powerful tool for synthesizing highly functionalized cyclooctenes. researchgate.net Research has shown that RCM can even lead to the unexpected formation of strained trans-isomers, indicating that the reaction does not always proceed to thermodynamic equilibrium. researchgate.net Exploring these non-equilibrium transformations could provide access to novel isomers of functionalized cyclooctanes.

Photochemical Transformations: Beyond the Norrish reactions mentioned earlier, photochemical methods are being used to synthesize functionalized trans-cyclooctenes. One innovative method involves continuously pumping a reaction mixture through a column of silver nitrate-impregnated silica (B1680970) gel during photoirradiation. The trans-isomer is selectively retained, driving the equilibrium of the reaction and allowing for scalable synthesis. nih.gov Applying such techniques to precursors of this compound could unlock new synthetic pathways.

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

The complexity of optimizing reactions for molecules like this compound makes this area ripe for the application of modern automation and data-driven approaches.

High-Throughput Experimentation (HTE) allows for the rapid screening of numerous reaction conditions in parallel, using miniaturized setups. chemrxiv.orgacs.org This is particularly valuable for challenging transformations or for optimizing routes for late-stage functionalization. chemrxiv.org An HTE platform could be used to rapidly identify the optimal catalysts, solvents, and temperatures for the synthesis and derivatization of this compound.

The data generated from HTE, capturing both successful and failed reactions, provides a foundation for machine learning and predictive chemistry. chemrxiv.orgyoutube.com Geometric deep learning models, for example, can predict reaction yields and regioselectivity with high accuracy, guiding experimental design. chemrxiv.org By integrating automated synthesis with these predictive models, the discovery and optimization of synthetic routes for complex cyclic molecules can be significantly accelerated. While the initial investment in HTE technology can be substantial, it enhances efficiency and can accelerate the discovery of new reactions and materials. youtube.com

Potential as a Monomer or Building Block in Polymer Science

The bifunctional nature of this compound—possessing both a reactive ketone and a polymerizable carboxylic acid group—makes it an intriguing candidate for polymer science. Carboxylic acids are versatile monomers used to introduce properties like hydrophilicity and reactivity into polymer chains. numberanalytics.com

One of the most promising avenues is through Ring-Opening Metathesis Polymerization (ROMP). While the ketone- and carboxylic acid-bearing cyclooctane itself is not an alkene, it could be derived from a cyclooctene monomer post-polymerization, or a related functionalized cyclooctene could be used directly. Research into the ROMP of various cyclooctene derivatives has shown that this method can produce functional polymers like polyolefins. rsc.org The properties of the resulting polymer could be tailored by the choice of catalyst and the functional groups on the monomer. The presence of the ketone and carboxylic acid would offer sites for post-polymerization modification, allowing for the creation of advanced materials with tunable properties.

Table 2: Potential Polymerization Applications
Polymerization MethodDescriptionRelevance to this compoundReference
Ring-Opening Metathesis Polymerization (ROMP)A chain-growth polymerization using cyclic olefin monomers. Ruthenium or Molybdenum catalysts are common.A cyclooctene precursor to the target molecule could be polymerized via ROMP, with the ketone and carboxylic acid functionalities introduced before or after polymerization. rsc.org
Condensation PolymerizationInvolves the reaction between two different functional groups, such as a carboxylic acid and an alcohol or amine, to form polyesters or polyamides.The carboxylic acid group could react with a diol or diamine monomer. The ketone would be a pendant group on the polymer backbone, available for cross-linking or further functionalization. numberanalytics.com

Challenges and Opportunities in Scalable and Industrial Production

Transitioning the synthesis of a complex molecule like this compound from the laboratory to an industrial scale presents significant challenges and opportunities.

Challenges:

Reagent Toxicity and Waste: Some laboratory-scale syntheses use toxic or hazardous reagents that are unsuitable for large-scale production. google.com

Purification: The high polarity of keto-acids can make extraction and purification from aqueous reaction media difficult and inefficient, leading to significant solvent waste. digitellinc.com

Opportunities: A key opportunity lies in the adoption of modern manufacturing technologies, particularly continuous flow chemistry. While research on the industrial production of this compound is limited, the successful scaling of the related compound, 3-oxocyclobutane-1-carboxylic acid, provides a powerful case study. digitellinc.com By developing a continuous manufacturing process that integrates reaction, extraction, and separation into a closed-loop system, significant advantages can be realized. digitellinc.com

Table 3: Comparison of Batch vs. Continuous Processing for Keto-Acid Synthesis
ParameterTraditional Batch ModeContinuous Flow ProcessReference
Energy ConsumptionHigh (e.g., long reaction times at elevated temperatures)Significantly lower (e.g., 20-fold energy savings reported for a related compound) digitellinc.com
Workspace FootprintLarge reactors and separation vessels requiredMinimized workspace needs digitellinc.com
Workforce EfficiencyLower, with repetitive manual operationsIncreased, through automation and integrated control systems digitellinc.com
Process Waste (PMI)High, especially from extractionsMuch lower Process Mass Intensity (PMI) digitellinc.com
SafetyHandling of large quantities of hazardous materialsImproved safety due to smaller reaction volumes at any given time google.com

Developing a scalable, continuous process for this compound would not only make the compound more accessible for research and commercial applications but also align with the principles of green chemistry by reducing energy consumption and waste. digitellinc.com

Compound Reference Table

Compound Name
This compound
1-amino-3-oxocyclohexane-1-carboxylic acid
5-aza-trans-cyclooctene
3-oxocyclobutane-1-carboxylic acid
trans-cyclooctene
1,3-oxazolidine

Q & A

Q. What are the established synthetic routes for preparing 3-Oxocyclooctane-1-carboxylic acid?

Answer: Common methods include:

  • Oxidation of alcohols : The corresponding cyclooctane alcohol with a ketone group can be oxidized using agents like KMnO₄ or CrO₃ under controlled conditions.
  • Cyclization strategies : Intramolecular esterification or ketone formation via Friedel-Crafts acylation, followed by hydrolysis to the carboxylic acid.
  • Regioselective synthesis : Use of protecting groups (e.g., tert-butyl esters) to direct ketone formation at the 3-position, as demonstrated in similar cyclooctane derivatives .
    Characterization requires 1H/13C NMR to confirm regiochemistry and X-ray crystallography for solid-state conformation analysis .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Answer:

TechniqueApplicationExample Data/Parameters
1H/13C NMR Confirm backbone structure and purityδ 2.1–2.5 (cyclooctane protons)
IR Spectroscopy Identify carbonyl (C=O) stretches~1700 cm⁻¹ (carboxylic acid)
Mass Spectrometry Verify molecular weightm/z ≈ 184 (calculated for C₉H₁₂O₃)
Melting Point Assess purity (comparative)~59–62°C (similar cyclopentane analog)

Q. What safety protocols apply when handling this compound in the lab?

Answer:

  • Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation or skin contact.
  • Consult Safety Data Sheets (SDS) for carboxylic acids: general advice includes washing with soap (skin contact) and seeking medical attention for ingestion .
  • Store in a cool, dry place away from oxidizing agents due to potential reactivity of the ketone and acid groups .

Advanced Research Questions

Q. How does the oxo group influence the acidity of the carboxylic acid moiety?

Answer: The electron-withdrawing oxo group at the 3-position increases acidity via inductive effects, stabilizing the conjugate base. Experimental determination involves:

  • Potentiometric titration to measure pKa.
  • Computational modeling (DFT) to compare charge distribution with non-oxo analogs .
    For example, the pKa of 3-oxocyclopentanecarboxylic acid is ~2.5–3.0, lower than unsubstituted cyclopentanecarboxylic acid (~4.0) .

Q. What challenges arise in achieving regioselective synthesis of substituted cyclooctane derivatives?

Answer:

  • Steric hindrance : The cyclooctane ring’s conformational flexibility complicates site-specific reactions.
  • Competing pathways : Ketone formation may occur at alternative positions without directing groups.
    Solutions include:
    • Transition metal catalysts (e.g., Pd) to direct cross-coupling reactions.
    • Dynamic kinetic resolution to favor desired regioisomers .

Q. How can computational chemistry optimize reaction mechanisms for derivatives of this compound?

Answer:

  • Density Functional Theory (DFT) : Models transition states to predict activation energies and regioselectivity. For example, optimizing Grignard addition pathways to the ketone group .
  • Molecular dynamics simulations : Analyze ring strain effects on reactivity, such as nucleophilic attack at the carboxylic acid vs. ketone .

Q. How does cyclooctane ring strain affect reactivity in nucleophilic acyl substitution?

Answer:

  • Moderate ring strain (~10–15 kcal/mol in cyclooctane) increases conformational flexibility, potentially slowing reaction rates compared to smaller rings (e.g., cyclopentane).
  • Dynamic NMR can monitor ring puckering effects on reaction intermediates .
  • Compare with bicyclic analogs (e.g., norbornene) to isolate strain contributions .

Methodological Considerations

  • Experimental design : Use control experiments with analogous compounds (e.g., 3-oxocyclopentanecarboxylic acid) to benchmark results .
  • Data contradiction analysis : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals in flexible cyclooctane systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.